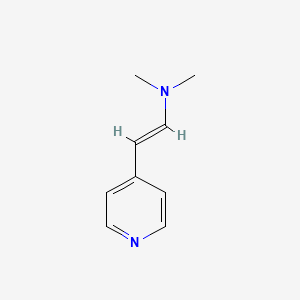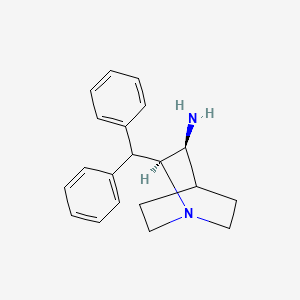
4-(2-Dimethylamino-vinyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Dimethylamino-vinyl)pyridine is an organic compound with the molecular formula C₉H₁₂N₂ It is a derivative of pyridine, characterized by the presence of a dimethylamino group attached to a vinyl group, which in turn is bonded to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Dimethylamino-vinyl)pyridine typically involves the reaction of 4-vinylpyridine with dimethylamine. One common method includes the following steps:
Starting Materials: 4-vinylpyridine and dimethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions.
Catalysts: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent quality and yield.
Optimization: Parameters such as temperature, pressure, and reactant concentrations are optimized for maximum efficiency.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Dimethylamino-vinyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
4-(2-Dimethylamino-vinyl)pyridine is widely used as a catalyst in organic synthesis. Its ability to activate nucleophiles makes it valuable in reactions such as esterifications, acylations, and alkylations.
Biology
In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential in the development of pharmaceuticals targeting various diseases.
Medicine
The compound and its derivatives are investigated for their potential therapeutic applications, including as antimicrobial and anticancer agents. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. Its unique chemical properties contribute to the development of materials with specific functionalities.
Mechanism of Action
The mechanism by which 4-(2-Dimethylamino-vinyl)pyridine exerts its effects involves the activation of nucleophiles through resonance stabilization. The dimethylamino group donates electron density to the pyridine ring, enhancing its nucleophilicity. This activation facilitates various chemical reactions, making the compound a versatile catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A well-known nucleophilic catalyst used in similar reactions.
4-Aminopyridine: Another pyridine derivative with different reactivity and applications.
4-Methylpyridine: A simpler derivative with distinct chemical properties.
Uniqueness
4-(2-Dimethylamino-vinyl)pyridine is unique due to the presence of both a dimethylamino group and a vinyl group, which confer distinct reactivity and versatility. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry.
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(E)-N,N-dimethyl-2-pyridin-4-ylethenamine |
InChI |
InChI=1S/C9H12N2/c1-11(2)8-5-9-3-6-10-7-4-9/h3-8H,1-2H3/b8-5+ |
InChI Key |
OWVFJYJLBSWYII-VMPITWQZSA-N |
Isomeric SMILES |
CN(C)/C=C/C1=CC=NC=C1 |
Canonical SMILES |
CN(C)C=CC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12042624.png)
![N-[4-(acetylamino)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042627.png)
![2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12042629.png)
![2-(4-chlorophenyl)sulfanyl-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]acetamide](/img/structure/B12042632.png)
![(1S,4S,5S)-5-(4-Methoxyphenyl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12042645.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B12042647.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12042651.png)

![3-[(Z)-(3-Hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042660.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12042671.png)

![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12042682.png)

![[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12042692.png)
